1-Phenyl-3-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea
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Description
1-Phenyl-3-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea, also known as PTU, is a chemical compound that has been widely studied for its potential use in scientific research. PTU is a urea derivative that has been found to have various biochemical and physiological effects, making it a promising candidate for further investigation.
Scientific Research Applications
- The synthesis of this compound involves a thiophene moiety, which is known for its antioxidant activity. Research has shown that thiophene derivatives exhibit scavenging activity against free radicals, protecting cells from oxidative stress .
- The urea functionality in this compound may contribute to its anti-inflammatory effects. Urea derivatives have been investigated for their potential in modulating inflammatory pathways .
- The compound serves as a starting material for synthesizing novel heterocyclic derivatives. Specifically, it can be used to create pyrimidine-2-thiol, pyrazole, and pyran derivatives .
- While not directly studied for anti-tumor effects, the presence of both phenyl and thiophene moieties suggests potential bioactivity. Both structural elements have been associated with cytotoxic and antitumor properties .
- Chalcones, which share structural similarities with this compound, have demonstrated antibacterial activity. The α,β-unsaturated carbonyl system in chalcones contributes to their bioactivity .
- Thiophene derivatives have shown cytotoxic and anticonvulsant effects. The presence of the thiophene ring in this compound suggests possible activity in these areas .
- Chalcones, like the starting material for this compound, are considered favorable chemotherapeutic agents. Their diverse biological activities include anti-inflammatory and antioxidant effects .
Antioxidant and Anti-Inflammatory Properties
Heterocyclization and Novel Derivatives
Anti-Tumor Potential
Antibacterial Applications
Cytotoxic and Anticonvulsant Activities
Chemotherapeutic Potential
properties
IUPAC Name |
1-phenyl-3-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S2/c24-20(21-16-7-2-1-3-8-16)22-17-11-10-15-6-4-12-23(18(15)14-17)28(25,26)19-9-5-13-27-19/h1-3,5,7-11,13-14H,4,6,12H2,(H2,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RABSPYPRJVTBQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NC(=O)NC3=CC=CC=C3)N(C1)S(=O)(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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